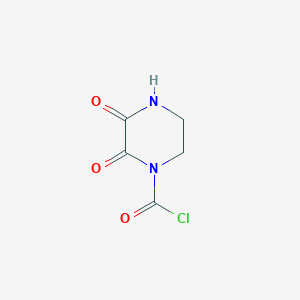

2,3-Dioxopiperazine-1-carbonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dioxopiperazine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O3/c6-5(11)8-2-1-7-3(9)4(8)10/h1-2H2,(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPCGXQQZGCPRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C(=O)N1)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602118 | |

| Record name | 2,3-Dioxopiperazine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.56 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176701-73-8 | |

| Record name | 2,3-Dioxopiperazine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dioxopiperazine-1-carbonyl chloride

This technical guide provides a comprehensive overview of the synthesis pathway for 2,3-dioxopiperazine-1-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.

Introduction

This compound is a reactive chemical intermediate of significant interest in medicinal chemistry. Its bifunctional nature, featuring a reactive acid chloride and a cyclic diamide core, makes it a versatile building block for the synthesis of a wide range of complex molecules, including derivatives used in the development of novel therapeutic agents. This guide outlines a common and effective two-step pathway for its synthesis, commencing with the preparation of the precursor 2,3-dioxopiperazine.

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the cyclization of a suitable diamine precursor to form the 2,3-dioxopiperazine ring. The subsequent step is the introduction of the carbonyl chloride moiety at the N1 position of the piperazine ring using a phosgene equivalent.

A widely documented analogous synthesis is that of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride, which provides a reliable framework for the synthesis of the parent compound. The pathway can be summarized as follows:

-

Step 1: Synthesis of 2,3-Dioxopiperazine. This step involves the condensation reaction between ethylenediamine and an oxalic acid derivative, such as diethyl oxalate, to form the piperazine-2,3-dione ring structure.

-

Step 2: Formation of this compound. The synthesized 2,3-dioxopiperazine is then reacted with a phosgenating agent, such as triphosgene or di-(trichloromethyl) carbonate, in the presence of a base to yield the final product.

The overall synthetic scheme is depicted in the following workflow diagram.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of the analogous 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride and provide a detailed methodology for the preparation of the target compound.

Step 1: Synthesis of 2,3-Dioxopiperazine

This procedure is based on the cyclization reaction of ethylenediamine with diethyl oxalate.

Materials:

-

Ethylenediamine

-

Diethyl oxalate

-

Ethanol

-

Dioxane (for recrystallization)

Procedure:

-

In a reaction vessel, combine diethyl oxalate and ethanol.

-

To this solution, add ethylenediamine dropwise at room temperature.

-

Allow the reaction mixture to stir for 3 hours at room temperature.

-

Following the reaction, remove the ethanol by heating under reduced pressure.

-

The resulting residue is then recrystallized from dioxane to yield pure 2,3-dioxopiperazine.

Step 2: Synthesis of this compound

This protocol details the reaction of 2,3-dioxopiperazine with triphosgene. This reaction should be carried out in a well-ventilated fume hood due to the potential generation of phosgene.

Materials:

-

2,3-Dioxopiperazine

-

Triphosgene (or di-(trichloromethyl) carbonate)

-

Dichloromethane (anhydrous)

-

Pyridine (anhydrous) or Triethylamine

-

Trimethylchlorosilane (TMCS)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

n-Hexane (for crystallization)

Procedure:

-

To a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dioxopiperazine and anhydrous dichloromethane.

-

Cool the stirred suspension to a temperature between -25 °C and -20 °C.

-

Add trimethylchlorosilane (TMCS) to the mixture, followed by the slow addition of anhydrous pyridine or triethylamine, maintaining the low temperature.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

In portions, add triphosgene to the reaction mixture while ensuring the temperature remains between -25 °C and -20 °C.

-

Maintain the reaction at this temperature for 30-60 minutes after the addition of triphosgene is complete.

-

Upon completion of the reaction, filter the mixture to remove any solids.

-

The filtrate is then concentrated under reduced pressure.

-

Add n-hexane to the residue to induce crystallization of the product.

-

Collect the solid product by suction filtration and dry under vacuum to obtain this compound.

Quantitative Data

The following tables summarize the quantitative data obtained from the synthesis of the closely related 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride, which can serve as a valuable reference for the synthesis of the parent compound.

Table 1: Reaction Conditions and Yields for the Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

| Starting Material | Phosgenating Agent | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 4-Ethyl-2,3-dioxopiperazine | Triphosgene | Dichloromethane | Pyridine | -25 to -20 | 0.5 - 1 | 94.3 | - | [1] |

| 4-Ethyl-2,3-dioxopiperazine | Di-(trichloromethyl) carbonate | Chloroform | Triethylamine | -30 to room temp. | 1.5 | 75 | 97.6 | [2] |

| 4-Ethyl-2,3-dioxopiperazine | Di-(trichloromethyl) carbonate | Dichloromethane | Triethylamine | -30 to room temp. | 1 | 78.3 | 98.2 | [2] |

Table 2: Molar Ratios of Reactants for the Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

| Starting Material (moles) | Phosgenating Agent (moles) | Base (moles) | Activator (TMCS) (moles) | Reference |

| 0.10 | 0.04 (Triphosgene) | 0.15 (Pyridine) | 0.15 | [1] |

| 0.2 | 0.08 (Di-(trichloromethyl) carbonate) | 0.22 (Triethylamine) | 0.22 | [2] |

Conclusion

The synthesis of this compound is a feasible two-step process that can be reliably performed in a laboratory setting. By following the detailed protocols and considering the quantitative data from analogous syntheses, researchers can efficiently produce this valuable intermediate for further applications in drug discovery and development. Careful handling of reagents, particularly phosgene equivalents, and adherence to safety protocols are paramount for the successful and safe execution of this synthesis.

References

Technical Guide: Physicochemical Properties of 4-Ethyl-2,3-Dioxopiperazine-1-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (CAS No. 59703-00-3). This compound is a key intermediate in the synthesis of several important pharmaceuticals, particularly beta-lactam antibiotics such as piperacillin and cefoperazone.[1][2][3][4] Its purity and handling are critical for the successful production of these therapeutic agents.[1] This document aims to be a valuable resource for researchers and professionals involved in the development and manufacturing of these drugs.

Physicochemical Properties

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a white to off-white crystalline powder.[4][5][6] It is sensitive to heat and moisture and is soluble in solvents like dichloromethane and acetonitrile.[4]

Table 1: Physicochemical Data for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

| Property | Value | Source |

| Molecular Formula | C₇H₉ClN₂O₃ | [7][8][9] |

| Molecular Weight | 204.61 g/mol | [7][8][9] |

| CAS Number | 59703-00-3 | [7][8][9] |

| Melting Point | 100 °C | [6][9][10] |

| Boiling Point (Predicted) | 292.9 ± 23.0 °C at 760 mmHg | [2][9][10] |

| Density (Predicted) | 1.408 ± 0.06 g/cm³ | [2][9][10] |

| Flash Point | 131 °C | [6][10][11] |

| Water Solubility | Decomposes | [9][10] |

| LogP | -0.906 | [7] |

| pKa (Predicted) | -1.81 ± 0.20 | [9][10] |

| Refractive Index | 1.525 | [6][10] |

| Appearance | White or off-white crystalline powder | [4][5][6] |

| Storage Temperature | 2-8°C under inert atmosphere | [9][10] |

Experimental Protocols

Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

A common method for the synthesis of this compound involves the reaction of 4-Ethyl-2,3-dioxopiperazine with a chlorinating agent such as triphosgene.[5][12] The following protocol is a representative example:

Materials:

-

4-Ethyl-2,3-dioxopiperazine (N-ethyldioxypiperazine)

-

Dichloromethane

-

Trimethylchlorosilane (TMCS)

-

Pyridine

-

4-Dimethylaminopyridine (DMAP)

-

Triphosgene

-

n-Hexane

Procedure:

-

In a 500 mL three-necked flask, suspend 14.2 g (0.10 mol) of N-ethyldioxypiperazine in 200 mL of dichloromethane and stir.

-

Cool the mixture to a temperature between -25 °C and -20 °C.

-

Add 16.3 g (0.15 mol) of TMCS while maintaining the temperature.

-

Add 11.9 g (0.15 mol) of pyridine, followed by 0.018 g of DMAP.

-

Add 11.9 g (0.04 mol) of triphosgene in portions, ensuring the temperature remains between -25 °C and -20 °C.

-

Maintain the reaction at this temperature for 30-60 minutes.

-

After the reaction is complete, filter the mixture by suction and wash the filter cake with 30 mL of dichloromethane.

-

Distill the filtrate to dryness under reduced pressure.

-

Add 100 mL of n-hexane to the residue to induce crystallization.

-

Filter the crystalline product by suction and dry to obtain the final product.

This process typically yields around 19.3 g (94.3%) of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.[12]

Analytical Methods

The purity and concentration of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride are crucial for its use in subsequent reactions. Several analytical methods can be employed for its characterization.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the analysis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.[7]

-

Column: Newcrom R1 or similar reverse-phase column.[7]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[7]

-

Application: This method is suitable for purity analysis, isolation of impurities in preparative separation, and pharmacokinetic studies.[7]

Titration Methods: Several titration methods can be used for the quantitative analysis of the compound, especially when it is in an organic solvent solution and not isolated.[1]

-

Neutralization Titration:

-

Principle: An excess of a standard alkali solution is reacted with the compound, and the remaining alkali is back-titrated with a standard acid solution.[1]

-

Procedure: A known quantity of the sample is refluxed with a standard sodium hydroxide solution for 2 hours. After cooling, the excess NaOH is titrated with a standard HCl solution using phenolphthalein as an indicator.[1]

-

-

Sodium Sulfide Method:

-

Argentometric Titration:

-

Principle: The compound is hydrolyzed under alkaline conditions to produce chloride ions, which are then titrated with a standard silver nitrate solution.[1]

-

Gas Chromatography (GC): A gas chromatography method has been established for the determination of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride content.[1]

-

Principle: The compound is first derivatized by reacting it with an amine to form a stable amide, which is then analyzed by GC.[1]

-

Column: Chromosorb W-HP with 5% KOH and 20% Apiezon L.[1]

-

Detector: Flame Ionization Detector (FID).[1]

-

Carrier Gas: Nitrogen.[1]

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride | 59703-00-3 [chemicalbook.com]

- 4. chinahutu.com [chinahutu.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | SIELC Technologies [sielc.com]

- 8. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jnfuturechemical.com [jnfuturechemical.com]

- 10. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride|lookchem [lookchem.com]

- 11. CAS#:59703-00-3 | 4-ethyl-2,3-dioxopiperazin-1-carbonylchlorid | Chemsrc [chemsrc.com]

- 12. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2,3-Dioxopiperazine-1-carbonyl chloride (CAS: 59703-00-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, with the CAS number 59703-00-3, is a highly reactive chemical intermediate of significant interest in the field of pharmaceutical synthesis. This white to off-white crystalline powder serves as a crucial building block for the introduction of the 4-ethyl-2,3-dioxopiperazine moiety into a variety of active pharmaceutical ingredients (APIs). Its primary utility lies in the synthesis of several broad-spectrum β-lactam antibiotics and in the development of novel therapeutics such as histone deacetylase (HDAC) inhibitors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and the experimental protocols associated with its preparation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Citations |

| Molecular Formula | C₇H₉ClN₂O₃ | [1][2] |

| Molecular Weight | 204.61 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 94-100 °C | [3] |

| Boiling Point | 292.9 °C at 760 mmHg | [2][4] |

| Density | 1.408 g/cm³ | [2] |

| Solubility | Soluble in dichloromethane, acetonitrile; decomposes in water. | [3] |

| Storage Conditions | 2-8°C, under an inert atmosphere (e.g., Nitrogen or Argon). | [5] |

| InChI Key | SXVBQOZRZIUHKU-UHFFFAOYSA-N | [6] |

| SMILES | CCN1CCN(C(=O)C1=O)C(=O)Cl | [6] |

Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

The synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is typically achieved through the reaction of 1-Ethyl-2,3-dioxopiperazine with a phosgene equivalent. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 1-Ethyl-2,3-dioxopiperazine and Triphosgene

This protocol describes a common laboratory-scale synthesis of the title compound.

Materials:

-

1-Ethyl-2,3-dioxopiperazine (N-ethyldioxypiperazine)

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Dichloromethane (DCM)

-

Trimethylchlorosilane (TMCS)

-

Pyridine

-

4-Dimethylaminopyridine (DMAP)

-

n-Hexane

Procedure: [7]

-

In a 500 mL three-necked flask equipped with a stirrer, add 14.2 g (0.10 mol) of N-ethyldioxypiperazine and 200 mL of dichloromethane.

-

Cool the mixture to a temperature between -25 °C and -20 °C.

-

To the cooled mixture, add 16.3 g (0.15 mol) of trimethylchlorosilane (TMCS).

-

While maintaining the temperature at -25 °C to -20 °C, add 11.9 g (0.15 mol) of pyridine, followed by 0.018 g of 4-dimethylaminopyridine (DMAP).

-

Slowly add 11.9 g (0.04 mol) of triphosgene in batches, ensuring the temperature remains between -25 °C and -20 °C.

-

Maintain the reaction at this temperature for 30-60 minutes.

-

After the reaction is complete, filter the mixture by suction and wash the solid with 30 mL of dichloromethane.

-

The filtrate is then distilled under reduced pressure to remove the solvent.

-

To the residue, add 100 mL of n-hexane to induce crystallization.

-

Filter the crystalline product by suction and dry to yield 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.

The reported yield for this procedure is approximately 94.3%.[7]

References

- 1. 59703-00-3|4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride| Ambeed [ambeed.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS#:59703-00-3 | 4-ethyl-2,3-dioxopiperazin-1-carbonylchlorid | Chemsrc [chemsrc.com]

- 5. anaxlab.com [anaxlab.com]

- 6. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]

In-depth Technical Guide: Structure Elucidation of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the structural elucidation of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (CAS No: 59703-00-3), a key intermediate in the synthesis of several β-lactam antibiotics. This document collates available physical and chemical data, outlines a standard synthesis protocol, and details the analytical methodologies required for its complete structural characterization. Due to the limited availability of public domain raw spectroscopic data, this guide establishes a framework for the necessary analytical work, including predicted spectral characteristics based on the known structure.

Introduction

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a crucial reagent in the pharmaceutical industry, primarily utilized in the synthesis of antibiotics such as piperacillin and cefoperazone.[1][2] Its reactivity is centered around the acyl chloride group, which allows for the facile introduction of the 4-ethyl-2,3-dioxopiperazine moiety onto a target molecule. Accurate structural confirmation and purity assessment of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This guide details the necessary steps for its unambiguous structure elucidation.

Physicochemical Properties

A summary of the known physical and chemical properties of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is presented in Table 1. This data is essential for handling, storage, and initial characterization of the compound.

| Property | Value | Reference(s) |

| CAS Number | 59703-00-3 | [3] |

| Molecular Formula | C₇H₉ClN₂O₃ | [3] |

| Molecular Weight | 204.61 g/mol | [3] |

| Appearance | White or off-white crystalline powder | [4] |

| Melting Point | 100 °C | [5] |

| Boiling Point | 292.9 °C at 760 mmHg | [5] |

| Solubility | Soluble in dichloromethane and acetonitrile. Decomposes in water. | [4][5] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [5] |

Table 1: Physicochemical Properties of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.

Synthesis Protocol

The synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is typically achieved by reacting 1-Ethyl-2,3-dioxopiperazine with a phosgenating agent. A common and effective method utilizes triphosgene in the presence of a base.

Experimental Protocol: Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

-

Materials:

-

1-Ethyl-2,3-dioxopiperazine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine

-

Dichloromethane (anhydrous)

-

n-Hexane

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1-Ethyl-2,3-dioxopiperazine in anhydrous dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of triphosgene in anhydrous dichloromethane via the dropping funnel.

-

Add triethylamine dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated triethylamine hydrochloride.

-

Concentrate the filtrate under reduced pressure to yield a crude product.

-

Purify the crude product by recrystallization from a dichloromethane/n-hexane solvent system to afford 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride as a crystalline solid.

-

Caption: Synthetic pathway for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.

Structure Elucidation Workflow

The definitive identification of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride requires a combination of spectroscopic techniques. The logical workflow for this process is outlined below.

Caption: Workflow for the structural elucidation of the target compound.

Spectroscopic Data Analysis (Predicted)

5.1. Mass Spectrometry (MS)

-

Expected Molecular Ion: The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to the molecular weight of 204.61 g/mol . The isotopic pattern for one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

-

Expected Fragmentation: Key fragmentation pathways would likely involve the loss of the chlorine atom, the carbonyl chloride group, and cleavage of the piperazine ring.

5.2. Infrared (IR) Spectroscopy

-

Expected Absorptions: The IR spectrum is expected to be dominated by strong carbonyl stretching frequencies.

-

Acyl Chloride C=O stretch: A strong absorption band is expected in the region of 1775-1815 cm⁻¹.

-

Amide C=O stretches: Two strong absorption bands for the dioxopiperazine ring carbonyls are expected around 1680-1720 cm⁻¹.

-

C-N stretches: These will be present in the fingerprint region.

-

C-H stretches: Aliphatic C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.

-

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy (Predicted):

-

Ethyl Group (CH₃): A triplet around δ 1.2-1.4 ppm.

-

Ethyl Group (CH₂): A quartet around δ 3.4-3.6 ppm.

-

Piperazine Ring (CH₂-N-CO): A triplet around δ 3.8-4.0 ppm.

-

Piperazine Ring (CH₂-N-Et): A triplet around δ 3.5-3.7 ppm.

-

-

¹³C NMR Spectroscopy (Predicted):

-

Ethyl Group (CH₃): A signal in the aliphatic region, around δ 12-15 ppm.

-

Ethyl Group (CH₂): A signal around δ 40-45 ppm.

-

Piperazine Ring (CH₂): Two signals for the non-equivalent methylene carbons of the piperazine ring, expected in the range of δ 45-55 ppm.

-

Dioxopiperazine Carbonyls (C=O): Two signals in the downfield region, likely between δ 150-165 ppm.

-

Acyl Chloride Carbonyl (C=O): A signal expected to be in the range of δ 165-175 ppm.

-

Table 2: Predicted NMR Data for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.2-1.4 | Triplet | -CH₂CH ₃ |

| ¹H | 3.4-3.6 | Quartet | -CH ₂CH₃ |

| ¹H | 3.5-3.7 | Triplet | -N-CH ₂-CH₂-N(CO)Cl |

| ¹H | 3.8-4.0 | Triplet | -N-CH₂-CH ₂-N(CO)Cl |

| ¹³C | 12-15 | - | -CH₂C H₃ |

| ¹³C | 40-45 | - | -C H₂CH₃ |

| ¹³C | 45-55 | - | Piperazine ring carbons |

| ¹³C | 150-165 | - | Dioxopiperazine C=O |

| ¹³C | 165-175 | - | Acyl chloride C=O |

Conclusion

The structural elucidation of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a critical step in the quality control process for the synthesis of several important antibiotics. While a comprehensive set of public domain raw spectroscopic data is currently unavailable, this guide provides the necessary framework for its synthesis and characterization. The combination of mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy, alongside elemental analysis, will provide an unambiguous confirmation of its structure. The predicted data herein serves as a benchmark for researchers and scientists working with this important pharmaceutical intermediate.

References

- 1. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride CAS#: 59703-00-3 [m.chemicalbook.com]

- 2. 59703-00-3|4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride| Ambeed [ambeed.com]

- 3. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride [chinahutu.com]

- 5. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride|lookchem [lookchem.com]

No Direct Biological Mechanism of Action Identified for 2,3-Dioxopiperazine-1-carbonyl chloride

An in-depth review of available scientific literature reveals that 2,3-Dioxopiperazine-1-carbonyl chloride, and its commonly referenced derivative 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, function primarily as chemical intermediates in organic synthesis rather than as biologically active agents with a defined mechanism of action. While the dioxopiperazine core is a scaffold found in various biologically active compounds, the carbonyl chloride derivative itself is not documented to possess a direct pharmacological effect or signaling pathway modulation.

Extensive searches for the mechanism of action, biological activity, and pharmacological properties of this compound have consistently indicated its role as a versatile building block in the synthesis of more complex molecules, particularly pharmaceuticals. The primary application of the ethylated form, 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, is in the industrial synthesis of beta-lactam antibiotics such as piperacillin and cefoperazone.[1] In this context, it serves as a reagent to introduce the 2,3-dioxopiperazine moiety onto the antibiotic's core structure.

The chemical reactivity of the carbonyl chloride group allows it to readily react with nucleophiles like amines to form amides, a key step in the synthesis of these antibiotics.[2] This high reactivity, essential for its synthetic utility, also suggests that the compound would be unstable in a biological environment, likely reacting indiscriminately with various biomolecules, which is not characteristic of a drug with a specific mechanism of action.

The Dioxopiperazine Scaffold in Drug Discovery

It is important to distinguish the synthetic intermediate, this compound, from the broader class of dioxopiperazine-containing molecules. The dioxopiperazine ring system is a privileged scaffold in medicinal chemistry and is found in a variety of natural products and synthetic compounds with diverse and potent biological activities. Researchers have explored derivatives of the 2,3-dioxopiperazine core for potential therapeutic applications, including the development of antitumor agents.[2][3] These studies, however, focus on structurally complex derivatives and do not describe a mechanism of action for the parent carbonyl chloride.

Synthesis and Chemical Properties

The primary focus of the available technical information on 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is its synthesis. A common method involves the reaction of 4-Ethyl-2,3-dioxopiperazine with a chlorinating agent such as triphosgene in the presence of a base.[3]

Below is a generalized workflow for a typical synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.

Caption: Synthetic workflow for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Studies on Antitumor-active 2, 3-Dioxopiperazine Derivatives. II. Synthesis and Structure-Antitumor Activity Relationship of 1-Benzyl-2, 3-dioxopiperazine Derivatives [jstage.jst.go.jp]

- 3. Studies on antitumor-active 2,3-dioxopiperazine derivatives. II. Synthesis and structure-antitumor activity relationship of 1-benzyl-2,3-dioxopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride: Synthesis and Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (CAS No. 59703-00-3), a key intermediate in the synthesis of several β-lactam antibiotics. Due to the limited availability of public data on the unsubstituted 2,3-Dioxopiperazine-1-carbonyl chloride, this document focuses on its N-ethyl analog, for which more information is accessible.

Physicochemical Properties

A summary of the key physicochemical properties for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is presented below.

| Property | Value |

| Molecular Formula | C₇H₉ClN₂O₃ |

| Molecular Weight | 204.61 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 100 °C |

| Boiling Point | 292.9 °C at 760 mmHg |

| Density | 1.408 g/cm³ |

| Solubility | Soluble in dichloromethane and acetonitrile; decomposes in water. |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. |

Spectroscopic Data

Note on Expected IR Spectra: Based on general principles of infrared spectroscopy, the IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. These would include:

-

Carbonyl (C=O) stretching: from the two amide groups and the acid chloride. One would expect multiple strong peaks in the region of 1650-1800 cm⁻¹. The acid chloride carbonyl typically appears at a higher frequency (around 1800 cm⁻¹).

-

C-N stretching: in the fingerprint region.

-

C-H stretching: from the ethyl and piperazine ring methylene groups, typically just below 3000 cm⁻¹.

Experimental Protocols: Synthesis

Two primary synthetic routes for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride are documented, utilizing different phosgene surrogates.

Method 1: Using Triphosgene

This method involves the reaction of 1-Ethyl-2,3-dioxopiperazine with triphosgene in the presence of pyridine and a catalytic amount of DMAP.[2]

-

Materials:

-

1-Ethyl-2,3-dioxopiperazine (14.2 g, 0.10 mol)

-

Dichloromethane (200 mL)

-

Trimethylchlorosilane (TMCS) (16.3 g, 0.15 mol)

-

Pyridine (11.9 g, 0.15 mol)

-

4-Dimethylaminopyridine (DMAP) (0.018 g)

-

Triphosgene (11.9 g, 0.04 mol)

-

n-Hexane (100 mL)

-

-

Procedure:

-

Suspend 1-Ethyl-2,3-dioxopiperazine in dichloromethane in a three-necked flask with stirring.

-

Cool the mixture to -25 to -20 °C.

-

Add TMCS, followed by pyridine and DMAP, maintaining the temperature between -25 and -20 °C.

-

Add triphosgene in batches over a period of time, ensuring the temperature remains in the specified range.

-

Allow the reaction to proceed for 30-60 minutes after the addition is complete.

-

Upon completion, filter the reaction mixture by suction and wash the solid with dichloromethane (30 mL).

-

Distill the filtrate to dryness under reduced pressure.

-

Add n-hexane (100 mL) to the residue to induce crystallization.

-

Collect the crystalline product by suction filtration and dry to yield the final product. A reported yield for a similar process is 94.3%.[2]

-

Method 2: Using Di-(trichloromethyl) carbonate

A patented method describes the use of di-(trichloromethyl) carbonate as the formyl chloridizing agent.[3]

-

Materials:

-

4-Ethyl-2,3-dioxopiperazine

-

Di-(trichloromethyl) carbonate

-

Trimethylchlorosilane (activator and protectant)

-

Triethylamine (acid-binding agent and catalyst)

-

Crystallizing agent (e.g., n-hexane, petroleum ether, hexamethyl disiloxane, dipropyl ether, or cyclohexane)

-

-

Procedure:

-

React 4-Ethyl-2,3-dioxopiperazine with di-(trichloromethyl) carbonate in the presence of trimethylchlorosilane and triethylamine.

-

Upon completion of the reaction, add a suitable crystallizing agent to the reaction liquid.

-

This will cause the 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride to separate out as a crystal.

-

Diagrams

Caption: Comparative workflow of two synthesis methods.

References

- 1. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,3-Dioxopiperazine-1-carbonyl Chloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public domain information regarding the thermal stability of 2,3-Dioxopiperazine-1-carbonyl chloride and its frequently cited analog, 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride. A thorough search of scientific literature and patent databases did not yield specific quantitative experimental data (e.g., DSC or TGA thermograms) for the thermal decomposition of this compound. The information presented herein is based on qualitative statements from supplier technical data and safety data sheets, supplemented with general protocols for thermal analysis.

Executive Summary

Physicochemical and Stability Data

While specific thermal decomposition data is unavailable, other relevant physical properties and stability information for the more commonly documented 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride have been compiled from various sources.

| Property | Value | Citation(s) |

| Molecular Formula | C₇H₉ClN₂O₃ | [3] |

| Molecular Weight | 204.61 g/mol | [3] |

| Appearance | White to off-white or tan crystalline powder | [4][5] |

| Melting Point | ~100 °C | [5][6] |

| Boiling Point | 292.9 °C at 760 mmHg (Predicted) | [5] |

| Flash Point | 131 °C (Predicted) | [5] |

| Water Solubility | Decomposes | [5] |

| Thermal Sensitivity | Described as a thermally sensitive substance | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5][7] |

Hypothetical Thermal Decomposition Pathway

In the absence of experimental data, a plausible thermal decomposition pathway can be hypothesized based on the structure of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride. The primary decomposition is likely to initiate with the loss of the unstable carbonyl chloride group. This could proceed via decarboxylation to yield an N-chloro intermediate, or through the elimination of hydrogen chloride. Subsequent ring fragmentation could then occur.

Caption: Hypothetical decomposition pathways for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.

General Experimental Protocols for Thermal Analysis

For researchers intending to study the thermal stability of this compound, the following general protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended. These protocols are standard for the analysis of organic compounds and should be adapted based on the specific instrumentation available.

Objective: To determine the melting point, heat of fusion, and identify any exothermic or endothermic decomposition events.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. The use of a hermetic pan is crucial to contain any evolved gases during decomposition. A reference pan, empty and sealed, should be prepared in parallel.

-

Instrumentation: Place the sample and reference pans into the DSC instrument.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 300°C at a constant heating rate of 10°C/min.

-

Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis:

-

The melting point is determined as the onset temperature of the melting endotherm.

-

The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Any exothermic peaks following the melt are indicative of decomposition. The onset temperature of the first major exotherm is a critical parameter for assessing thermal instability.

-

Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.

Methodology:

-

Sample Preparation: Weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Instrumentation: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

-

Use a nitrogen purge gas (e.g., 20 mL/min) to maintain an inert atmosphere.

-

-

Data Analysis:

-

The TGA curve will plot the percentage of initial mass versus temperature.

-

The onset of decomposition is typically determined as the temperature at which a 5% mass loss occurs (T₅%).

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

-

Experimental Workflow Visualization

The logical flow for a comprehensive thermal stability analysis is outlined below. It is highly recommended to couple TGA with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to identify the gaseous byproducts of decomposition.

References

- 1. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]

- 2. chinahutu.com [chinahutu.com]

- 3. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride|lookchem [lookchem.com]

- 6. US4965358A - N,N'-carbonyl-bis-(4-ethyl-2,3-dioxo)-piperazine - Google Patents [patents.google.com]

- 7. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | 59703-00-3 [sigmaaldrich.com]

A Technical Guide to the Solubility Profile of 2,3-Dioxopiperazine-1-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-Dioxopiperazine-1-carbonyl chloride, a key intermediate in the synthesis of various pharmaceuticals. Due to the compound's reactivity, particularly its sensitivity to moisture, understanding its solubility in anhydrous organic solvents is critical for its effective use in synthetic chemistry and drug development. This document summarizes known qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and illustrates relevant chemical pathways.

Introduction

This compound, more commonly known as 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC), is a vital building block in organic synthesis. It is notably used as a reagent in the preparation of antibiotics such as Piperacillin and Cefoperazone.[1] The efficacy of synthetic routes involving EDPC is highly dependent on its solubility and stability in the chosen reaction medium. This guide addresses the critical need for a clear understanding of its solubility characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is presented below.

| Property | Value |

| Molecular Formula | C₇H₉ClN₂O₃ |

| Molecular Weight | 204.61 g/mol |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 94-95 °C[1] |

| Water Solubility | Decomposes[2][3] |

| Storage Conditions | Inert atmosphere, 2-8°C[4] |

Qualitative Solubility Profile

| Solvent | Solubility | Reference |

| Dichloromethane | Soluble | [1] |

| Acetonitrile | Soluble | [1] |

| Chloroform | Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [5] |

| n-Hexane | Used for crystallization | [6] |

Note: As an acyl chloride, 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is expected to be reactive towards protic solvents such as alcohols and water.[7][8] Its reactivity with water to form the corresponding carboxylic acid precludes the determination of a stable aqueous solubility.[7][8]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized protocol for the quantitative determination of the solubility of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride in anhydrous organic solvents. This method is based on the principle of isothermal equilibrium and subsequent analysis by High-Performance Liquid Chromatography (HPLC).

4.1. Materials and Equipment

-

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (high purity)

-

Anhydrous organic solvents (e.g., dichloromethane, acetonitrile, chloroform, tetrahydrofuran, ethyl acetate)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

HPLC column (e.g., C18 reverse-phase)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride to a series of vials, each containing a known volume of a specific anhydrous organic solvent.

-

Seal the vials tightly to prevent solvent evaporation and moisture ingress.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, dry vial.

-

Dilute the filtered solution with a known volume of a suitable solvent (usually the same solvent used for dissolution or the mobile phase) to bring the concentration within the calibration range of the analytical method.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method for the quantification of the compound. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water is often a good starting point.[9]

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Visualizing Key Processes

To aid in the understanding of the synthesis and analysis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, the following diagrams have been generated.

Caption: Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While comprehensive quantitative solubility data for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride remains to be published, the available qualitative information and the detailed experimental protocol provided in this guide offer a solid foundation for researchers. A thorough understanding and careful determination of its solubility in relevant anhydrous organic solvents are paramount for the successful design and optimization of synthetic processes in which this versatile intermediate is employed. The high reactivity of this compound, particularly with protic solvents, necessitates careful handling and the use of anhydrous conditions to ensure the integrity of the material and the reproducibility of experimental results.

References

- 1. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride [chinahutu.com]

- 2. chembk.com [chembk.com]

- 3. CAS#:59703-00-3 | 4-ethyl-2,3-dioxopiperazin-1-carbonylchlorid | Chemsrc [chemsrc.com]

- 4. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | 59703-00-3 [sigmaaldrich.com]

- 5. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride CAS#: 59703-00-3 [m.chemicalbook.com]

- 6. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | SIELC Technologies [sielc.com]

Methodological & Application

Application Notes and Protocols for 2,3-Dioxopiperazine-1-carbonyl chloride in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,3-Dioxopiperazine-1-carbonyl chloride, with a specific focus on its prevalent derivative, 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC). While primarily utilized as a critical intermediate in the synthesis of semi-synthetic antibiotics like piperacillin, the protocols outlined below can be adapted for the acylation of primary and secondary amines in broader synthetic applications.

Introduction

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (CAS 59703-00-3) is a reactive acylating agent.[1] Its principal application lies in the formation of an amide bond with the amino group of ampicillin to produce the broad-spectrum antibiotic piperacillin.[2][3][4] The dioxopiperazine moiety is a versatile building block that can modify the pharmacokinetic profile of the final compound.[1] EDPC is a white to off-white crystalline powder that is sensitive to heat and moisture and is soluble in solvents like dichloromethane and acetonitrile.

Physicochemical Properties and Data

A summary of the key physicochemical properties of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is presented below.

| Property | Value | Reference |

| CAS Number | 59703-00-3 | [5][6] |

| Molecular Formula | C₇H₉ClN₂O₃ | [5] |

| Molecular Weight | 204.61 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 100 °C | [7] |

| Boiling Point | 292.9 °C at 760 mmHg | [7] |

| Solubility | Soluble in dichloromethane, acetonitrile. Decomposes in water. | [7] |

| Storage | Inert atmosphere, 2-8°C |

Experimental Protocols

This section details the synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride and its subsequent use in the acylation of an amine, exemplified by the synthesis of piperacillin.

This protocol is adapted from documented synthesis procedures.[8]

Materials:

-

1-Ethyl-2,3-dioxopiperazine

-

Triphosgene

-

Trimethylchlorosilane (TMCS)

-

Pyridine

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

n-Hexane

Procedure:

-

In a three-necked flask, dissolve 1-Ethyl-2,3-dioxopiperazine (0.10 mol) in dichloromethane (200 mL) and stir.

-

Cool the mixture to a temperature between -25°C and -20°C.

-

Slowly add TMCS (0.15 mol), followed by pyridine (0.15 mol), while maintaining the temperature at -25°C to -20°C.

-

Add a catalytic amount of DMAP (0.018 g).

-

Add triphosgene (0.04 mol) in portions, ensuring the temperature remains between -25°C and -20°C.

-

Maintain the reaction at this temperature for 30-60 minutes.

-

After the reaction is complete, filter the mixture by suction and wash the solid with dichloromethane (30 mL).

-

Concentrate the filtrate under reduced pressure.

-

Add n-hexane (100 mL) to the residue to induce crystallization.

-

Collect the crystalline product by suction filtration and dry to obtain 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.

Expected Yield: Approximately 94.3%.[8]

This protocol describes the acylation of ampicillin with EDPC.[2][3]

Materials:

-

Ampicillin trihydrate

-

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDPC)

-

Buffer solution (pH 6.0-9.0)

-

Alkaline regulator (e.g., NaOH solution)

-

Acidic regulator (e.g., HCl solution)

-

Organic solvent for crystallization (e.g., acetone)

-

Water

Procedure:

-

In a reactor, add ampicillin trihydrate, water, and a buffer solution with a pH between 6.0 and 9.0.

-

Cool the mixture to a temperature range of 0 to 10°C.

-

Add EDPC to the reactor while simultaneously adding an alkaline regulator to maintain the pH between 6.0 and 9.0.

-

Allow the reaction to proceed for 30-60 minutes at 0 to 10°C.

-

After the reaction, add an organic solvent to initiate crystallization.

-

Control the crystallization temperature at approximately 15°C.

-

Slowly add an acidic regulator to adjust the final pH to 1.5-2.0.

-

Allow the crystals to grow for 1 hour at 0 to 10°C.

-

Filter the crystals, wash with water, and dry to obtain the piperacillin product.

Quantitative Data for Piperacillin Synthesis: The following table is illustrative and based on typical industrial synthesis outcomes. Actual yields may vary based on specific reaction conditions and scale.

| Parameter | Value |

| Typical Molar Ratio (Ampicillin:EDPC) | 1 : 1.05-1.2 |

| Reaction Temperature | 0-10 °C |

| pH Range | 6.0-9.0 |

| Typical Reaction Time | 30-60 min |

| Expected Yield | >90% |

Diagrams

Caption: Workflow for the synthesis of EDPC.

Caption: General workflow for amine acylation using EDPC.

Broader Applications and Limitations in Peptide Synthesis

While EDPC is highly effective for the specific acylation of ampicillin and related structures, its use as a general coupling reagent in solid-phase or solution-phase peptide synthesis of longer, more complex peptides is not widely documented in scientific literature. Researchers interested in exploring EDPC for novel peptide couplings should consider the following:

-

Reactivity and Stability: As a carbonyl chloride, EDPC is highly reactive and susceptible to hydrolysis. Anhydrous conditions and careful control of stoichiometry are crucial.

-

Racemization: The potential for racemization during the coupling of chiral amino acids with EDPC has not been extensively studied. Standard racemization suppression techniques should be considered.

-

Comparison to Standard Reagents: The efficiency of EDPC in terms of coupling yields and prevention of side reactions compared to standard peptide coupling reagents (e.g., HBTU, HATU, DIC/HOBt) is unknown.

For the synthesis of novel peptides, it is recommended to perform small-scale test couplings and thorough analytical characterization (HPLC, Mass Spectrometry) to validate the suitability of EDPC for the specific amino acid sequence.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. CN104910178A - Method for preparing piperacillin acid - Google Patents [patents.google.com]

- 4. Piperacillin - Wikipedia [en.wikipedia.org]

- 5. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | SIELC Technologies [sielc.com]

- 7. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride|lookchem [lookchem.com]

- 8. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]

Application of 2,3-Dioxopiperazine-1-carbonyl chloride in Antibiotic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Note AN23-DPC-ABS

Introduction

2,3-Dioxopiperazine-1-carbonyl chloride, and particularly its N-4 substituted derivatives, serve as crucial activated reagents in the synthesis of semi-synthetic β-lactam antibiotics. The highly reactive acyl chloride moiety readily undergoes nucleophilic acyl substitution with the primary amine of the β-lactam core, forming a stable amide bond and introducing a complex side chain that dictates the antibiotic's spectrum of activity and pharmacokinetic properties. This document outlines the application of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride as a key intermediate in the synthesis of potent antibiotics such as piperacillin and cefoperazone.

Principle of Application

The core principle lies in the acylation of the 6-amino group of the penicillin nucleus (e.g., ampicillin) or the 7-amino group of the cephalosporin nucleus. The 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride acts as an acylating agent, transferring the 4-ethyl-2,3-dioxopiperazine carboxamido moiety to the antibiotic core. This specific side chain is instrumental in conferring broad-spectrum activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.

I. Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

The precursor, 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride, is typically synthesized from 4-ethyl-2,3-dioxopiperazine using a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate) or di-(trichloromethyl) carbonate. The reaction is carried out in an inert solvent, often in the presence of a base and an activator.

Quantitative Data for Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

| Parameter | Method 1[1] | Method 2[2] |

| Starting Material | 4-ethyl-2,3-dioxopiperazine | N-ethyldioxypiperazine |

| Chlorinating Agent | Di-(trichloromethyl) carbonate | Triphosgene |

| Activator/Protectant | Trimethylchlorosilane (TMCS) | Trimethylchlorosilane (TMCS) |

| Base/Catalyst | Triethylamine | Pyridine, DMAP |

| Solvent | Chloroform | Dichloromethane |

| Temperature | -30°C to Room Temperature | -25°C to -20°C |

| Reaction Time | 1.5 - 2 hours | 30 - 60 minutes |

| Yield | 75 - 78.3% | 94.3% |

| Purity | 97.6 - 98.2% | Not specified |

Experimental Protocol: Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (Method 2)[2]

-

Reaction Setup: To a dry 500 mL three-necked flask, add 14.2 g (0.10 mol) of N-ethyldioxypiperazine and 200 mL of dichloromethane.

-

Silylation: Stir the mixture and cool to a temperature between -25°C and -20°C. Add 16.3 g (0.15 mol) of trimethylchlorosilane (TMCS).

-

Base and Catalyst Addition: While maintaining the temperature at -25°C to -20°C, add 11.9 g (0.15 mol) of pyridine, followed by 0.018 g of 4-dimethylaminopyridine (DMAP).

-

Acylation: Add 11.9 g (0.04 mol) of triphosgene in batches, ensuring the temperature remains between -25°C and -20°C.

-

Reaction: Maintain the reaction mixture at this temperature for 30-60 minutes.

-

Work-up: After the reaction is complete, perform suction filtration and wash the filter cake with 30 mL of dichloromethane. The filtrate is distilled to dryness under reduced pressure.

-

Crystallization: Add 100 mL of n-hexane to the residue to induce crystallization.

-

Isolation: Collect the crystalline product by suction filtration and dry to obtain 19.3 g (94.3% yield) of N-ethylbisoxypiperazine chloride.

II. Application in Piperacillin Synthesis

Piperacillin is synthesized through the condensation of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride with ampicillin. This reaction forms the crucial amide linkage that defines the structure and activity of piperacillin.

Quantitative Data for Piperacillin Synthesis

| Parameter | Value[3] |

| Starting Materials | Ampicillin, N-ethyl-2,3-dioxopiperazine acyl chloride |

| Catalyst | 1,8-Diazabicyclo[4]undec-7-ene (DBU) |

| Acid-binding Agent | Sodium Acetate |

| Solvent System | Ethyl acetate and Water |

| Temperature | 5 - 10°C |

| pH | 6.5 - 7.5 |

| Reaction Time | ~1 hour |

| Yield (Condensation Step) | 91.8% |

| Overall Yield (Two Steps) | 84.8% |

Experimental Protocol: Synthesis of Piperacillin

This protocol describes the condensation step to produce piperacillin from the previously synthesized acyl chloride.

-

Reaction Setup: In a reaction vessel, add 293.6 g of water, 110.1 g of ethyl acetate, 36.7 g (0.091 mol) of ampicillin, and 14.1 g (0.093 mol) of DBU.

-

Cooling: Cool the mixture to a temperature between 5°C and 10°C.

-

Condensation: Slowly add the dichloromethane solution containing the N-ethyl-2,3-dioxopiperazine acyl chloride (0.092 mol) dropwise.

-

pH Control: During the addition, maintain the pH of the reaction mixture between 6.5 and 7.5 using sodium acetate. The addition should take approximately 40 minutes.

-

Reaction Completion: After the addition is complete, allow the reaction to proceed for an additional 15 minutes.

-

Work-up and Isolation: Add 183.5 g of acetone to the reaction mixture and adjust the temperature to 15-20°C. Acidify the solution to a pH of 1.68 by dropwise addition of 6mol/L hydrochloric acid.

-

Crystallization and Filtration: Maintain the temperature for 60 minutes to allow for crystallization. The product, piperacillin, is then isolated by filtration. This procedure yields 44.7 g (91.8% yield for the condensation step).

III. Application in Cefoperazone Synthesis

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a key precursor for the side chain of the third-generation cephalosporin, cefoperazone. The synthesis involves the initial formation of an activated side-chain acid, D-(-)-α-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-p-hydroxyphenylacetic acid (HO-EPCP), which is then coupled with the cephalosporin nucleus.

The overall synthesis of cefoperazone involves the coupling of 4-ethyl-2,3-dioxopiperazine-1-carboxamido-p-hydroxy-phenylacetyl chloride with 7-amino-3-[(1-methyl-tetrazole-5-yl)-thiomethyl]-3-cephem-4-carboxylic acid hydrochloride, with a reported overall yield of 58.3%.[5]

IV. Other Applications

The utility of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride extends to the synthesis of other β-lactam antibiotics, such as Cefbuperazone , further highlighting its importance as a versatile intermediate in medicinal chemistry.

Visualized Workflows and Synthetic Pathways

Caption: Synthesis of the key acylating agent.

Caption: Final condensation step for Piperacillin synthesis.

Caption: Synthetic pathway for Cefoperazone.

References

- 1. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]

- 2. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride as a Reagent for Amide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, commonly referred to as EDPC, is a highly reactive acyl chloride. While not typically employed as a general-purpose peptide coupling reagent in solid-phase peptide synthesis (SPPS), it serves as a crucial intermediate in the synthesis of several important pharmaceuticals, most notably beta-lactam antibiotics such as piperacillin and cefoperazone.[1][2][3] Its primary function in these syntheses is to acylate an amine, forming a critical amide bond. These application notes provide an overview of its use, chemical properties, and a general protocol for its application in amide bond formation.

Chemical Properties and Specifications

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a white to off-white crystalline powder.[3] It is sensitive to heat and moisture and should be stored in an inert atmosphere at 2-8°C.[4] It is soluble in organic solvents such as dichloromethane and acetonitrile.[1]

| Property | Value | Reference |

| CAS Number | 59703-00-3 | [5] |

| Molecular Formula | C₇H₉ClN₂O₃ | [5] |

| Molecular Weight | 204.61 g/mol | [5] |

| Melting Point | 100 °C | [6] |

| Boiling Point | 292.9 °C at 760 mmHg | [6] |

| Density | 1.408 g/cm³ | [6] |

| Purity (typical) | ≥95.0% | [3] |

Applications in Synthesis

The principal application of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride is as a synthon for the introduction of the 4-ethyl-2,3-dioxopiperazine moiety into a target molecule. This is exemplified in the industrial synthesis of piperacillin, where it is reacted with ampicillin. It is also utilized in the synthesis of other antibiotics like cefoperazone and cefbuperazone.[1][3][7] Beyond antibiotics, it has been used as a reagent in the synthesis of amino(thienyl)benzamide derivatives which have shown potential as histone deacetylase inhibitors with antitumor activity.[7]

Mechanism of Action: Amide Bond Formation

As an acyl chloride, 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride readily reacts with primary and secondary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.

Caption: Mechanism of amide bond formation.

Experimental Protocols

The following is a general protocol for the acylation of an amine using 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride, based on its application in pharmaceutical synthesis. Researchers should optimize the conditions for their specific substrates.

Materials:

-

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

-

Amine-containing substrate

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or ethyl acetate)

-

Organic base (e.g., triethylamine, N,N-diisopropylethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and stirring bar

-

Inert atmosphere (e.g., nitrogen or argon)

Protocol: General Amide Coupling

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine-containing substrate (1.0 equivalent) in an appropriate volume of anhydrous solvent.

-

Addition of Base: Add the organic base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Acylating Agent: In a separate flask, dissolve 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride (1.0-1.2 equivalents) in the anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0-5°C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Work-up:

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

If using a water-immiscible solvent, transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1M HCl (if an excess of organic base is present), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography on silica gel.

Caption: General experimental workflow.

Safety and Handling

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[8] It is also moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a valuable reagent for the synthesis of specific amide-containing pharmaceuticals. While not a universal peptide coupling agent, its high reactivity as an acyl chloride makes it an effective tool for the acylation of amines in organic synthesis. The provided protocol offers a general guideline for its use, which can be adapted by researchers for their specific synthetic needs.

References

- 1. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride [chinahutu.com]

- 2. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]

- 3. EDPC, 4-Ethyl-2, 3-dioxo-1-piperazine carbonyl chloride|59703-00-3--Hangzhou ICH Biofarm Co., Ltd. [ichemie.com]

- 4. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | 59703-00-3 [sigmaaldrich.com]

- 5. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride|lookchem [lookchem.com]

- 7. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride | 59703-00-3 [chemicalbook.com]

- 8. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reactions with 2,3-Dioxopiperazine-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dioxopiperazine-1-carbonyl chloride and its derivatives, most notably 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, are highly reactive acylating agents crucial in synthetic organic chemistry. Their primary application lies in the pharmaceutical industry, where they serve as key intermediates in the synthesis of semi-synthetic antibiotics, particularly of the β-lactam class. The dioxopiperazine moiety acts as a carrier for the activated carbonyl group, facilitating its efficient transfer to nucleophiles.

This document provides detailed experimental protocols for the synthesis and utilization of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, a widely used analog. The methodologies described herein are based on established literature and are intended to serve as a comprehensive guide for laboratory applications.

Physicochemical Properties and Safety Information

While the parent compound, this compound, is not extensively documented, its 4-ethyl derivative is commercially available and well-characterized. The protocols provided are for this derivative, but the principles can be adapted for other N-substituted analogs.

Table 1: Physicochemical Properties of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

| Property | Value |

| CAS Number | 59703-00-3 |

| Molecular Formula | C₇H₉ClN₂O₃ |

| Molecular Weight | 204.61 g/mol [1] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 94-100 °C[2][3] |

| Boiling Point | 292.9 °C at 760 mmHg[3] |

| Density | 1.408 g/cm³[3] |

| Solubility | Soluble in dichloromethane and acetonitrile. Decomposes in water.[1][3] |

Safety Precautions:

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a corrosive substance that causes severe skin burns and eye damage.[1] It is also moisture-sensitive and reacts violently with water.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Experimental Protocols

Protocol 1: Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

This protocol describes the synthesis of the title compound from 1-Ethyl-2,3-dioxopiperazine using triphosgene as a phosgenating agent.

Materials:

-

1-Ethyl-2,3-dioxopiperazine

-

Triphosgene

-

Trimethylchlorosilane (TMCS)

-

Pyridine

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

n-Hexane

-

Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a dry 500 mL three-necked flask under a nitrogen atmosphere, dissolve 14.2 g (0.10 mol) of 1-Ethyl-2,3-dioxopiperazine in 200 mL of anhydrous dichloromethane.[4]

-

Cool the stirred solution to between -25 °C and -20 °C using a suitable cooling bath.[4]

-

Slowly add 16.3 g (0.15 mol) of trimethylchlorosilane (TMCS) to the reaction mixture, maintaining the temperature below -20 °C.[4]

-

Add 11.9 g (0.15 mol) of pyridine, followed by a catalytic amount of DMAP (0.018 g).[4]

-

Add 11.9 g (0.04 mol) of triphosgene in portions, ensuring the temperature remains between -25 °C and -20 °C.[4]

-

Stir the reaction mixture at this temperature for 30-60 minutes.[4]

-

Upon completion, filter the reaction mixture by suction filtration to remove any solids.[4]

-

Wash the filter cake with 30 mL of dichloromethane.[4]

-

Concentrate the filtrate under reduced pressure.[4]

-

Add 100 mL of n-hexane to the residue to induce crystallization.[4]

-

Collect the crystalline product by suction filtration and dry under vacuum.[4]

Expected Yield: Approximately 19.3 g (94.3%).[4]

Characterization: The product can be characterized by its melting point and spectroscopic methods. A reference 13C NMR spectrum is available in public databases.[1]

Protocol 2: General Procedure for Acylation of Nucleophiles

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is an effective acylating agent for a variety of nucleophiles. The following is a general protocol for the acylation of an amine, exemplified by the synthesis of piperacillin.

Materials:

-

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

-

Ampicillin

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Water

-

Round-bottom flask with magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, prepare a solution or suspension of the amine nucleophile (e.g., ampicillin) and an acid scavenger (e.g., sodium bicarbonate) in a suitable solvent system (e.g., a mixture of dichloromethane and water).

-

Cool the mixture to a low temperature (e.g., 5-10 °C).[5]

-

In a separate flask, dissolve 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride in an anhydrous solvent such as dichloromethane.

-

Slowly add the solution of the carbonyl chloride to the cooled mixture of the amine, maintaining the temperature.

-

Allow the reaction to stir at a low temperature until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, perform an aqueous work-up to remove unreacted starting materials and byproducts. The exact procedure will depend on the properties of the product.

-

The crude product can be purified by crystallization or chromatography.

Quantitative Data

The following table summarizes the yield for the synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride and its subsequent reaction to form piperacillin.

Table 2: Reaction Yields

| Reaction | Reactants | Product | Yield (%) |

| Synthesis of Carbonyl Chloride | 1-Ethyl-2,3-dioxopiperazine, Triphosgene | 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride | 86.1 - 94.3%[4][5] |

| Synthesis of Piperacillin | 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, Ampicillin | Piperacillin | Not explicitly stated, but implied to be high. |

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the workflow for the synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride.

Caption: Workflow for the synthesis of the carbonyl chloride.

Experimental Workflow for Acylation

This diagram shows the general workflow for the acylation of a nucleophile using the synthesized carbonyl chloride.

Caption: General workflow for the acylation of nucleophiles.

Logical Relationship in Acylation

The following diagram illustrates the functional roles of the molecular components during the acylation reaction.

Caption: Logical relationship of the acylation reaction.

References

- 1. 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride | C7H9ClN2O3 | CID 108813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof - Google Patents [patents.google.com]

- 3. 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride|lookchem [lookchem.com]

- 4. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. CN112321605A - Preparation method of piperacillin - Google Patents [patents.google.com]

Application Notes and Protocols: Derivatization of Amines with 2,3-Dioxopiperazine-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract